molecular formula C19H27N3O3 B2493617 N-(2,4-dimethoxyphenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide CAS No. 2415520-30-6

N-(2,4-dimethoxyphenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide

Cat. No.: B2493617
CAS No.: 2415520-30-6
M. Wt: 345.443
InChI Key: DEUCBEZSRBTCJO-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structural features, including a dimethoxyphenyl group and an azetidine ring fused with a cyclopentane ring. These structural elements contribute to its biological activity and potential therapeutic uses.

Preparation Methods

The synthesis of N-(2,4-dimethoxyphenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Dimethoxyphenyl Group:

    Formation of the Cyclopentane Ring: The cyclopentane ring is formed through cyclization reactions, often involving hydrogenation steps to achieve the desired octahydro configuration.

    Coupling Reactions: The final step involves coupling the azetidine ring with the cyclopentane ring and the dimethoxyphenyl group to form the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

N-(2,4-dimethoxyphenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the dimethoxyphenyl group, using reagents like halogens or nucleophiles.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit bacterial RNA polymerase by binding to the switch region of the enzyme . This binding interferes with the enzyme’s ability to synthesize RNA, thereby inhibiting bacterial growth. The compound’s interaction with other molecular targets and pathways is an area of ongoing research.

Comparison with Similar Compounds

N-(2,4-dimethoxyphenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and its ability to inhibit bacterial RNA polymerase, making it a promising candidate for further research and development.

Properties

IUPAC Name

3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(2,4-dimethoxyphenyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-24-16-6-7-17(18(8-16)25-2)20-19(23)22-11-15(12-22)21-9-13-4-3-5-14(13)10-21/h6-8,13-15H,3-5,9-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUCBEZSRBTCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)N2CC(C2)N3CC4CCCC4C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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